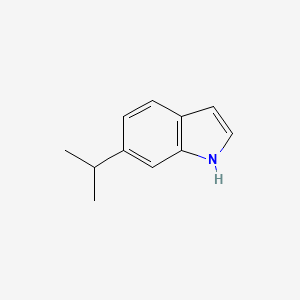

6-Isopropylindole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-8(2)10-4-3-9-5-6-12-11(9)7-10/h3-8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNKRAWCQSWCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584682 | |

| Record name | 6-(Propan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32996-24-0 | |

| Record name | 6-(Propan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Isopropylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Isopropylindole and Analogues

Classical and Non-Classical Approaches to Indole (B1671886) Core Construction

The construction of the indole nucleus can be achieved through numerous classical and modern synthetic strategies, each with its own advantages and limitations. mdpi.comnih.govresearchgate.net These methods are broadly categorized by the bonds formed and the precursors used. nih.gov

Fischer Indole Synthesis and its Variations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of indole synthesis. mdpi.combyjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. byjus.com Subsequent protonation is followed by a frontiersin.orgfrontiersin.org-sigmatropic rearrangement, leading to a di-imine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. byjus.comwikipedia.org The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. mdpi.comwikipedia.org

For the synthesis of 6-isopropylindole, the Fischer method would employ a (4-isopropylphenyl)hydrazine (B1333479) and a suitable carbonyl compound. The reaction of meta-substituted phenylhydrazines, such as a hypothetical m-isopropylphenylhydrazine, generally leads to a mixture of 4- and 6-substituted indoles. rsc.org The regiochemical outcome can be influenced by the electronic nature of the substituents, with electron-donating groups favoring the formation of the 6-substituted indole. mdpi.comrsc.org

Several variations of the Fischer indole synthesis have been developed to improve its scope and efficiency. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, supporting the intermediacy of hydrazones in the classical method. wikipedia.org Another variation involves a two-step process starting from haloarenes, which are converted to the corresponding Grignard reagents and then reacted with di-tert-butyl azodicarboxylate, followed by condensation with a carbonyl compound. acs.org

Table 1: Overview of Fischer Indole Synthesis and its Variations

| Method | Description | Starting Materials | Key Features |

|---|---|---|---|

| Classical Fischer Synthesis | Acid-catalyzed cyclization of arylhydrazones. byjus.comwikipedia.org | Arylhydrazines, Aldehydes/Ketones | Widely applicable, but can be limited by the availability of substituted hydrazines. luc.edu |

| Buchwald Modification | Palladium-catalyzed cross-coupling to form N-arylhydrazones in situ. wikipedia.org | Aryl bromides, Hydrazones | Expands the scope to a wider range of aryl precursors. wikipedia.org |

| Haloarene Variation | Two-step synthesis via Grignard reagents and di-tert-butyl azodicarboxylate. acs.org | Haloarenes, Aldehydes/Ketones | Avoids the direct handling of potentially toxic arylhydrazines. acs.org |

Madelung and Reissert Indole Syntheses

The Madelung and Reissert syntheses represent alternative classical routes to the indole core.

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines. pcbiochemres.com This method is particularly useful for preparing indoles that may be difficult to access through other routes. A tandem Madelung synthesis approach has been developed using LiN(SiMe₃)₂ and CsF to generate N-methyl-2-arylindoles. organic-chemistry.org

The Reissert indole synthesis provides a pathway to indoles through the reductive cyclization of o-nitrotoluene derivatives. pcbiochemres.comnih.gov The process typically involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form a 2-ketoester, which then undergoes a series of reactions, including reduction of the nitro group, to form indole-2-carboxylic acid. pcbiochemres.com Decarboxylation then yields the final indole product. pcbiochemres.com This method is valuable for producing indoles with specific substitution patterns on the benzene (B151609) ring.

Reductive and Oxidative Cyclization Strategies

Reductive and oxidative cyclization reactions offer powerful and often complementary approaches to indole synthesis.

Reductive cyclization strategies are frequently employed for the synthesis of indoles from nitroaromatic precursors. A common method involves the reductive cyclization of o-nitrostyrenes. organic-chemistry.org This transformation can be achieved using various reducing agents, including formic acid, which offers an air- and water-tolerant system with low catalyst loading. organic-chemistry.org Another approach utilizes carbon monoxide as a reductant in palladium-catalyzed reactions, though the use of CO gas can be a practical limitation. mdpi.com Phenyl formate (B1220265) has been developed as a CO surrogate to circumvent this issue. mdpi.com A double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes has also been reported for the synthesis of pyrrolo[3,2-g]indoles. nih.gov

Oxidative cyclization methods often start from more reduced precursors and employ an oxidant to facilitate the final ring-closing and aromatization steps. Palladium-catalyzed oxidative cyclization of N-aryl enamines provides an efficient route to indoles under mild conditions, often using oxygen as the oxidant. organic-chemistry.org Other strategies include the dehydrogenation of indolines to indoles using catalysts like copper or iridium complexes. organic-chemistry.org An oxidant-free approach for indole synthesis from N-aryl enamines has been developed using visible-light photocatalysis, which generates hydrogen gas as the only byproduct. acs.org The regioselectivity of oxidative cyclizations can be controlled, for example, by placing a substituent at the C2-position to direct cyclization to the C4-position. nih.gov

Modern Convergent and Cascade Approaches

Modern synthetic chemistry has seen the development of highly efficient convergent and cascade reactions for indole synthesis. These methods aim to build molecular complexity rapidly by combining multiple bond-forming events in a single operation. arkat-usa.orgwikipedia.org

Convergent strategies involve the late-stage coupling of two or more complex fragments. This approach is particularly valuable for the synthesis of complex dimeric indole alkaloids, where two highly functionalized units are linked. jst.go.jp Cross-coupling reactions like Suzuki, Stille, and Negishi are instrumental in these strategies for forming C(sp²)–C(sp²) bonds. jst.go.jp

Cascade reactions , also known as domino or tandem reactions, are processes where multiple consecutive reactions occur in a single pot without the isolation of intermediates. arkat-usa.orgwikipedia.org An iron-promoted cascade involving an amino Claisen rearrangement, aromatization, and aza-Michael addition can afford diverse 2-substituted indole-3-carboxylates. organic-chemistry.org Another example is the synthesis of indoles via a 6π-electrocyclic ring closure of trienecarbamates, which constructs both aromatic rings from acyclic precursors in a sequence of steps. nih.gov These reactions are highly atom-economical and can generate significant molecular complexity from simple starting materials. arkat-usa.org

Regioselective Construction of 6-Substituted Indoles

The functionalization of the indole benzene ring, particularly at the C-6 position, is challenging due to the higher reactivity of the pyrrole (B145914) ring. logos-verlag.de Therefore, strategies that achieve regioselective substitution at C-6 are of great interest.

Strategies for Carbon–Carbon Bond Formation at C-6 Position

Directing group-assisted C-H activation has emerged as a powerful tool for the regioselective functionalization of the indole nucleus. researchgate.net By installing a directing group on the indole nitrogen or at a nearby position, a transition metal catalyst can be guided to a specific C-H bond on the benzene ring.

For instance, an N-P(O)tBu₂ directing group has been used in a copper-catalyzed C-6 arylation of indoles with diaryliodonium triflate salts. acs.org Similarly, ruthenium(II)-catalyzed C-6 alkylation of indole-7-carboxamides with maleimides has been achieved, demonstrating good functional group tolerance. researchgate.net

Metal-free approaches have also been developed. A Brønsted acid-catalyzed reaction between 2,3-disubstituted indoles and β,γ-unsaturated α-ketoesters results in selective C-6 functionalization. frontiersin.org This method provides a direct and efficient route to C-6 alkylated indoles under mild conditions. frontiersin.org

Another strategy involves the manipulation of the indole's electronic properties. For example, to achieve regioselective bromination at the C-6 position of methyl indolyl-3-acetate, electron-withdrawing groups were introduced at the N-1 and C-8 positions to deactivate the rest of the molecule towards electrophilic attack. researchgate.net

Synthesis of 1-Isopropyl-1H-Indole Derivatives

The synthesis of 1-isopropyl-1H-indole derivatives can be achieved through several established methods, often involving the formation of the indole core as a key step.

One common approach is the Fischer indole synthesis , which involves the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. For the synthesis of 1-isopropyl-1H-indole, phenylhydrazine can be reacted with isopropyl methyl ketone in the presence of an acid catalyst like hydrochloric acid or sulfuric acid. The reaction is typically carried out in a solvent mixture such as ethanol (B145695) and water at elevated temperatures (80–100°C).

Another method involves the cyclization of an intermediate. For example, 3-(4-fluorophenyl)-1-isopropyl-1H-indole can be synthesized by first condensing 2-chloro-4'-fluoroacetophenone (B45902) with N-isopropylaniline in dimethylformamide (DMF) to produce 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone. rsc.org This intermediate is then cyclized using zinc chloride (ZnCl₂) in boiling ethyl alcohol to yield the desired indole derivative. rsc.orgscirp.org

Furthermore, 1-isopropyl-1H-indole-3-carbaldehyde can be synthesized from 1-isopropyl-1H-indole via the Vilsmeier-Haack reaction. This involves the preparation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and anhydrous DMF, followed by the addition of the 1-isopropyl-1H-indole.

Table 1: Synthesis of 1-Isopropyl-1H-Indole Derivatives

| Derivative | Starting Materials | Reagents and Conditions | Yield |

|---|---|---|---|

| 1-Isopropyl-1H-indole | Phenylhydrazine, Isopropyl methyl ketone | HCl or H₂SO₄, Ethanol/water, 80–100°C | ~60–75% |

| 3-(4-fluorophenyl)-1-isopropyl-1H-indole | 2-chloro-4'fluoroacetophenone, N-isopropylaniline | 1. DMF, 100°C; 2. ZnCl₂, Ethyl alcohol, reflux | 80% |

| 1-Isopropyl-1H-indole-3-carbaldehyde | 1-Isopropyl-1H-indole | POCl₃, DMF, 0–5°C | - |

Green Chemistry Principles in Indole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indoles to develop more environmentally friendly and efficient processes. This includes the use of alternative solvents, catalysts, and energy sources.

Ionic liquids (ILs) have emerged as promising green solvents and catalysts for indole synthesis due to their low volatility, thermal stability, and recyclability. tandfonline.com

Brønsted Acidic Ionic Liquids: SO₃H-functionalized ionic liquids have been successfully used as catalysts for the Fischer indole synthesis in water, offering high yields (68–96%) and allowing for the convenient separation of the indole products by filtration. rsc.org A cost-effective and environmentally friendly one-pot method for synthesizing 2,3′-bi-indole derivatives utilizes a Brønsted acidic ionic liquid as an organocatalyst. kcl.ac.uk This process is metal-free, proceeds under mild conditions, and produces water as the only by-product. kcl.ac.uk

Task-Specific Ionic Liquids: A sulfonic-acid-functionalized ionic liquid has been employed as a Brønsted acid catalyst for the efficient synthesis of indole derivatives at room temperature under solvent-free conditions. cdnsciencepub.com This catalyst can be reused for multiple consecutive runs without a significant loss of activity. cdnsciencepub.com PEG₁₀₀₀-based dicationic acidic ionic liquids have also been used for the solvent-free synthesis of bis(indolyl)methanes. mdpi.com

Lipase (B570770) as an Organocatalyst: The synthesis of indolyl 4H-chromenes has been achieved in high yields (77–98%) using Mucor miehei lipase as a catalyst in the ionic liquid [EMIM][BF₄]. mdpi.com

Photocatalysis and electrocatalysis offer green alternatives to traditional synthetic methods by utilizing light or electricity to drive chemical reactions, often under mild conditions.

Electrocatalysis: An efficient electrocatalytic synthesis of 3-substituted and 2,3-disubstituted indoles has been developed through the dehydrogenative cyclization of 2-vinylanilides using an organic redox catalyst, which avoids the need for external chemical oxidants. organic-chemistry.org A metal-free electrochemical intramolecular C(sp²)-H amination using iodine as a mediator allows for the synthesis of indoline (B122111) and indole derivatives from 2-vinyl anilines. organic-chemistry.org The electrocatalytic approach is considered more environmentally friendly as it can be external oxidant-free and transition-metal-free. mdpi.com

Photocatalysis: Visible-light photocatalysis has been used for the intracellular synthesis of 2-substituted indoles from ortho-azido styrylarenes. nih.gov A dual catalytic system merging palladium and photoredox catalysis has been reported for the synthesis of highly functionalized indoles from N-aryl enamines under aerobic conditions, using O₂ as the terminal oxidant. mdpi.com A photoenzymatic one-pot hybrid system has been developed for the direct synthesis of 3,3-disubstituted indole-2-ketones from N-methyl indoles, combining photocatalytic oxidation with an enzymatic aldol (B89426) reaction. rsc.org

Ionic Liquid and Organocatalytic Methods

Derivatization Methods for Introducing Isopropyl Group

The introduction of an isopropyl group onto a pre-existing indole scaffold is a key strategy for synthesizing isopropyl-substituted indoles. This can be achieved through direct alkylation or by incorporating the isopropyl moiety via a functionalized precursor.

Direct alkylation involves the reaction of an indole with an isopropyl-containing electrophile.

N-Alkylation: The nitrogen atom of the indole ring can be alkylated using isopropyl halides in the presence of a base. However, competing alkylation at the C-3 position can be a challenge. organic-chemistry.org

C3-Alkylation: A metal-free, acid-promoted C2-alkylation of unprotected indoles with unactivated alkenes has been developed using a catalytic amount of hydroiodic acid (HI). frontiersin.org A B(C₆F₅)₃-catalyzed direct C3 alkylation of indoles has been achieved using amine-based alkylating agents. acs.org

Transition-Metal Catalyzed Alkylation: Rh(III)-catalyzed regioselective C2-H alkylation of indoles with diazo compounds provides an efficient and atom-economic protocol for synthesizing alkyl-substituted indoles under mild conditions. mdpi.com

This approach involves synthesizing a precursor that already contains the isopropyl group, which is then used to construct the indole ring.

One example is the synthesis of 2-(3′-Isopropoxy-4′-methoxyphenyl)-6-methoxyindole. nih.gov This involves the reaction of 2-(3′-Hydroxy-4′-methoxyphenyl)-6-methoxyindole with 2-bromopropane (B125204) in the presence of potassium carbonate (K₂CO₃) in DMF at 100°C. nih.gov The resulting isopropyl-indole analogue can then be further derivatized. nih.gov

Another strategy involves the synthesis of functionalized thieno[2,3-b]indoles where N-substituted indoline-2-thiones are reacted with hydrazinonitroalkenes bearing an isopropyl ester moiety. acs.org

Chemical Reactivity and Functionalization of 6 Isopropylindole Scaffold

Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems like indole. The reaction involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The inherent nucleophilicity of the indole ring makes it highly susceptible to electrophilic attack.

The position of electrophilic attack on the indole nucleus is governed by the stability of the resulting cationic intermediate, often referred to as the arenium ion or sigma complex. In unsubstituted indoles, electrophilic substitution preferentially occurs at the C-3 position of the pyrrole (B145914) ring. This preference is attributed to the ability of the nitrogen atom to stabilize the positive charge in the intermediate without disrupting the aromaticity of the benzene (B151609) ring.

The presence of an isopropyl group at the C-6 position of the indole ring influences the regioselectivity of electrophilic substitution. The isopropyl group is an electron-donating group through an inductive effect and hyperconjugation. This electron-donating nature activates the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles.

While the primary site of electrophilic attack remains the C-3 position due to the strong directing effect of the pyrrole nitrogen, the activating effect of the C-6 isopropyl group can also influence the reactivity of the carbocyclic ring. The ortho- and para-directing nature of the alkyl group would theoretically enhance the reactivity at the C-5 and C-7 positions. However, the dominant electronic effect of the pyrrole nitrogen typically ensures that functionalization occurs predominantly on the pyrrole ring.

It is important to consider that while the electronic effects of the isopropyl group are significant, steric hindrance can also play a role in directing the regioselectivity of the reaction, especially with bulky electrophiles.

The reactivity of the different positions on the 6-isopropylindole scaffold varies significantly:

C-3 Position: This is the most nucleophilic and sterically accessible position on the indole ring, making it the primary site for electrophilic attack. The resulting intermediate is stabilized by the nitrogen atom through resonance.

C-2 Position: While less reactive than C-3, the C-2 position can undergo electrophilic substitution, particularly if the C-3 position is blocked. However, attack at C-2 leads to a less stable cationic intermediate compared to attack at C-3.

N-1 Position: The nitrogen atom of the indole ring possesses a lone pair of electrons, but protonation or alkylation at this position disrupts the aromaticity of the pyrrole ring, making it generally less favorable than substitution on the carbon atoms. However, under certain conditions, N-functionalization can be achieved.

Carbocyclic Ring: The benzene portion of the indole nucleus is generally less reactive towards electrophiles than the pyrrole ring. The presence of the electron-donating isopropyl group at C-6 activates the carbocyclic ring, particularly at the C-5 and C-7 positions, for electrophilic substitution. However, reactions on the carbocyclic ring often require harsher conditions compared to those on the pyrrole ring. The formation of six-membered rings through reactions like the Diels-Alder reaction is a common strategy in organic synthesis.

| Position | Relative Reactivity towards Electrophiles | Governing Factors |

|---|---|---|

| C-3 | Highest | High electron density, stable cationic intermediate (non-disruptive to benzene aromaticity). |

| C-2 | Moderate | Less stable cationic intermediate compared to C-3 attack. Becomes reactive if C-3 is blocked. |

| N-1 | Low | Disruption of pyrrole ring aromaticity upon functionalization. |

| Carbocyclic Ring (C-4, C-5, C-7) | Low to Moderate | Less reactive than the pyrrole ring. Activated by the C-6 isopropyl group, particularly at C-5 and C-7. |

Influence of Isopropyl Group at C-6 on Regioselectivity

Transition Metal-Catalyzed Functionalization

Transition metal-catalyzed reactions have become indispensable tools for the selective functionalization of heterocyclic compounds, including indoles. These methods often offer advantages in terms of regioselectivity, efficiency, and functional group tolerance compared to classical methods.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. In the context of this compound, palladium catalysis can be utilized to introduce a wide variety of substituents at different positions of the indole nucleus.

For these reactions to be successful, a pre-functionalized indole, such as a halogenated or boronylated derivative, is often required. The development of methods for the direct C-H activation and subsequent coupling has provided a more atom-economical approach.

| Reaction Type | Description | Key Features |

|---|---|---|

| Suzuki Coupling | Coupling of an organoboron reagent with an organic halide or triflate. | Mild reaction conditions, high functional group tolerance. |

| Heck Coupling | Reaction of an alkene with an aryl or vinyl halide. | Forms a new C-C bond at the vinylic position. |

| Negishi Coupling | Coupling of an organozinc reagent with an organic halide. | High reactivity of the organozinc reagent. |

Direct C-H activation has emerged as a more efficient strategy for the functionalization of indoles, as it avoids the need for pre-functionalized starting materials. Palladium and rhodium are common catalysts for these transformations.

For this compound, C-H activation can be directed to specific positions. While the C-3 position is intrinsically the most reactive, directing groups can be employed to achieve functionalization at other sites, such as C-2 or positions on the carbocyclic ring. For instance, directing groups attached to the indole nitrogen can facilitate ortho-C-H activation, leading to functionalization at the C-7 position. Similarly, C-H activation at the C-2 position, which is typically less reactive, can be achieved using specific catalytic systems. Direct arylation and alkylation reactions offer a streamlined approach to synthesize complex indole derivatives.

Rhodium catalysts have proven to be particularly effective for a variety of transformations involving indoles. These include C-H activation, annulation reactions, and cycloadditions. Rhodium-catalyzed reactions often exhibit high regioselectivity and can be used to construct complex polycyclic structures. For example, rhodium-catalyzed annulation reactions can be employed to build new rings onto the indole scaffold. Furthermore, rhodium carbenoid chemistry allows for insertions into C-H bonds, providing another avenue for direct functionalization.

C-H Activation and Direct Alkylation/Arylation at Specific Sites

Organocatalytic and Metal-Free Functionalization Strategies

The development of organocatalytic and metal-free functionalization methods provides sustainable and efficient alternatives to traditional transition-metal-catalyzed reactions. These strategies are crucial for modifying the indole scaffold with high selectivity and under mild conditions.

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the atroposelective construction of indole-based biaryls. These catalysts facilitate the asymmetric cycloaddition of 3-alkynylindoles with various coupling partners. For instance, the reaction of 3-alkynylindoles with azonaphthalenes, catalyzed by a CPA, can produce axially chiral indole-aryl motifs with excellent yields and high enantioselectivities (up to 98% yield, 99% ee). Studies have shown that substituents on the indole ring, including methyl groups at the 6-position, are well-tolerated in these transformations, suggesting that the this compound core is a viable substrate for such reactions. Similarly, the reaction of 2-substituted indoles with azobenzenes, catalyzed by a CPA, yields axially chiral indoles bearing aniline (B41778) groups in good yields with high enantiomeric excess.

Metal-free borylation represents another key functionalization strategy. The activation of C-H bonds using boron trifluoride (BF₃) or boron tribromide (BBr₃) can lead to C2-borylated indoles. This process typically involves an electrophilic attack by the borane (B79455) on the electron-rich indole ring, followed by protodeboronation at the C3-position to yield the C2-borylated product. These borylated indoles are valuable intermediates for further cross-coupling reactions.

Furthermore, metal-free, photoredox-catalyzed reactions have been developed for the deconstructive functionalization of related heterocyclic systems, highlighting the potential for radical-based modifications on the indole scaffold without the need for transition metals.

Table 1: Examples of Organocatalytic and Metal-Free Functionalization Reactions

| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric Cycloaddition | Chiral Phosphoric Acid (CPA) | 3-Alkynylindoles and Azonaphthalenes | Axially Chiral Indole-Aryl Motifs | |

| Aryl C-H Functionalization | Chiral Phosphoric Acid (CPA) | 2-Substituted Indoles and Azobenzenes | Axially Chiral Indoles with Aniline Groups | |

| C-H Borylation | Boron Trifluoride (BF₃) / Boron Tribromide (BBr₃) | Indoles | C2-Borylated Indoles | |

| [3+2]-Cycloaddition/Iodocyclization | Toluenesulfonylmethyl Isocyanide / Iodine | ortho-Alkynylchalcones | 6-Iodoindole Derivatives |

Other Significant Chemical Transformations

Nucleophilic Reactivity and N-Metallated Indoles

The indole ring possesses a weakly acidic N-H proton (pKa ≈ 17), which can be removed by strong bases to form N-metallated indole derivatives. These N-metallated species are potent nucleophiles that readily react with various electrophiles. Common bases used for this deprotonation include sodium hydride (NaH), Grignard reagents (RMgX), and organolithium reagents like butyllithium (B86547) (BuLi).

The resulting indolyl anion is an ambident nucleophile, with reactivity at both the nitrogen and the C3 position. The regioselectivity of the subsequent reaction with an electrophile is influenced by the nature of the metal cation, the electrophile, and the reaction conditions. For example, while N-sodioindoles can be prepared using sodamide in liquid ammonia (B1221849), the use of organometallic bases like butyl lithium allows for the formation of other metal salts. N-metallated indoles derived from Grignard reagents or butyl lithium often favor alkylation and acylation at the C3 position. In contrast, direct C-metallation at the C2 position can be achieved if the N-H proton is first replaced with a protecting group, such as a phenylsulfonyl group, which directs lithiation to the C2 site.

Table 2: Formation and Reactivity of N-Metallated Indoles

| Base | Metallated Species | Typical Reaction with Electrophiles (E+) | Primary Site of Attack | Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | N-Sodioindole | Alkylation, Acylation | N or C3 | |

| Grignard Reagent (RMgX) | 1-Indolylmagnesium Halide | Alkylation, Acylation | C3 | |

| Butyllithium (BuLi) | N-Lithioindole | Reactions with various electrophiles | N or C3 | |

| Potassium t-butoxide | N-Potassioindole | Deprotonation | N |

Migration Reactions (e.g., C3 to C2)

Rearrangements involving the migration of substituents on the indole ring provide powerful methods for synthesizing specific isomers that may be difficult to access directly. A notable example is the acid-catalyzed 1,2-migration of a substituent from the C3 position to the C2 position.

This transformation can be effectively facilitated by strong acids such as trifluoromethanesulfonic acid (triflic acid). When a 3-substituted indole is treated with triflic acid, it can promote the migration of both alkyl and aryl groups from C3 to C2. This reaction proceeds through a proposed protonation at C3, leading to an indoleninium ion intermediate, which then undergoes a 1,2-shift to place the substituent at the more thermodynamically stable C2 position, followed by rearomatization. This method offers a valuable synthetic route to C2-substituted indoles, which are important precursors for natural products and medicinal compounds. A similar C3 to C2 migration of a tertiary alkyl group has also been observed in the ring-opening of spiroindolenine intermediates.

Advanced Analytical Characterization of 6 Isopropylindole Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of 6-isopropylindole derivatives. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about the atomic connectivity and the nature of chemical bonds within the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. measurlabs.com It provides precise information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. measurlabs.comlibretexts.org

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a this compound derivative, the spectrum would show distinct signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, and the protons of the isopropyl group (a septet for the methine CH and a doublet for the two methyl CH₃ groups). tsijournals.com The chemical shifts (δ) and coupling constants (J) are characteristic of their position in the molecule. libretexts.org

¹³C NMR provides information on the number and types of carbon atoms. acs.org A spectrum of this compound would display unique signals for each carbon atom in the indole core and the isopropyl substituent. ipb.pt The chemical shifts are indicative of the carbon's hybridization and electronic environment. ipb.pt

2D-NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. nih.gov

COSY reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons, such as those within the isopropyl group and on the aromatic ring. nih.gov

HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons. nih.gov

HMBC shows correlations between carbons and protons over two to three bonds, which is crucial for piecing together the entire molecular skeleton and confirming the substitution pattern, for instance, by showing a correlation between the isopropyl methine proton and the C6 carbon of the indole ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on standard substituent effects on the indole ring.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| N-H | ~8.0 - 8.2 | - | Broad Singlet |

| C2-H | ~7.2 - 7.3 | ~124 - 125 | Triplet |

| C3-H | ~6.4 - 6.5 | ~102 - 103 | Triplet |

| C4-H | ~7.5 - 7.6 | ~120 - 121 | Doublet |

| C5-H | ~6.9 - 7.0 | ~119 - 120 | Doublet of Doublets |

| C7-H | ~7.4 - 7.5 | ~113 - 114 | Singlet (Broad) |

| Isopropyl -CH | ~3.0 - 3.2 | ~34 - 35 | Septet |

| Isopropyl -CH₃ | ~1.2 - 1.4 | ~24 - 25 | Doublet |

| C6 (quaternary) | - | ~136 - 137 | - |

| C3a (quaternary) | - | ~127 - 128 | - |

| C7a (quaternary) | - | ~135 - 136 | - |

Mass Spectrometry (MS, GC-MS, HPLC-MS, UPLC-MS/MS) for Molecular Identity and Fragmentation

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nist.gov It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. libretexts.org When coupled with chromatographic techniques like GC or HPLC, it becomes a powerful tool for separating and identifying components in a mixture. researchgate.net

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition with high precision. iucr.org

The fragmentation pattern is a unique fingerprint of a molecule. whitman.edu In Electron Impact (EI) ionization, the this compound molecule would likely undergo characteristic fragmentation. nist.gov

Loss of a methyl group (-15 Da): A primary fragmentation would be the cleavage of a methyl radical from the isopropyl group to form a stable secondary benzylic carbocation. This fragment is often prominent.

Loss of the isopropyl group (-43 Da): Cleavage of the entire isopropyl group can also occur. libretexts.org

Other fragmentations: Further fragmentation of the indole ring itself can lead to other characteristic ions. libretexts.org

Techniques like GC-MS and HPLC-MS (or UPLC-MS/MS) allow for the separation of derivatives before they enter the mass spectrometer, enabling the analysis of complex mixtures and the identification of individual compounds based on both their retention time and mass spectrum. nih.govlibretexts.org

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Description | m/z Value (for C₁₁H₁₃N) |

| Molecular Ion [M]⁺ | 159 |

| Loss of H radical [M-1]⁺ | 158 |

| Loss of CH₃ radical [M-15]⁺ | 144 |

| Loss of C₃H₇ radical (isopropyl group) [M-43]⁺ | 116 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Chromophores

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). openaccesspub.org For this compound, the IR spectrum would show characteristic absorption bands:

N-H Stretch: A sharp peak around 3400-3500 cm⁻¹, characteristic of the indole N-H group. acs.org

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the isopropyl group.

Aromatic C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region. acgpubs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. core.ac.uk The indole ring system is a chromophore that absorbs UV light. A typical UV-Vis spectrum of an indole derivative in a solvent like ethanol (B145695) or cyclohexane (B81311) would exhibit characteristic absorption maxima (λ_max), usually around 220 nm and 270-290 nm, corresponding to the π → π* transitions of the bicyclic aromatic system. acgpubs.orgcore.ac.uk The exact position and intensity of these bands can be influenced by the substituent and the solvent. core.ac.uk

Table 3: Characteristic Spectroscopic Data (IR and UV-Vis) for a this compound Scaffold

| Spectroscopy Type | Feature | Characteristic Wavenumber/Wavelength |

| IR | N-H stretching vibration | ~3400 - 3500 cm⁻¹ |

| IR | Aromatic C-H stretching | ~3050 - 3150 cm⁻¹ |

| IR | Aliphatic C-H stretching | ~2870 - 2960 cm⁻¹ |

| IR | Aromatic C=C stretching | ~1450 - 1600 cm⁻¹ |

| UV-Vis | π → π* transition (Band I) | ~270 - 290 nm |

| UV-Vis | π → π* transition (Band II) | ~210 - 225 nm |

Chromatographic Separation and Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful chromatographic techniques used to separate, identify, and quantify each component in a mixture. rjptonline.org They are particularly well-suited for analyzing non-volatile or thermally sensitive compounds like many indole derivatives. hplc.eu Separations are based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.

High-Performance Liquid Chromatography (HPLC) is a well-established and robust method. sepscience.com A typical HPLC analysis of this compound derivatives would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) to improve peak shape. hplc.eu

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation that can operate at much higher pressures than traditional HPLC systems. ijsrtjournal.comijsrtjournal.com This results in significant improvements in three key areas:

Speed: Analysis times are much shorter, often by a factor of up to 10, increasing sample throughput. sepscience.comijsrtjournal.com

Resolution: The smaller particle size leads to sharper and narrower peaks, allowing for the separation of more complex mixtures. rjptonline.org

Sensitivity: Narrower peaks have a greater height, leading to a better signal-to-noise ratio and lower detection limits. rjptonline.org

Both HPLC and UPLC are routinely used for the final purity assessment of synthesized this compound derivatives, where the area of the main peak relative to the total area of all peaks in the chromatogram is used to calculate the purity percentage.

Table 4: Comparison of Typical HPLC and UPLC System Parameters

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Length | 50 - 250 mm | 50 - 150 mm |

| System Pressure | Up to 6,000 psi (400 bar) | Up to 15,000 psi (1000 bar) |

| Flow Rate | 1 - 2 mL/min | 0.2 - 0.7 mL/min |

| Analysis Time | Slower (e.g., 10-30 min) | Faster (e.g., 1-10 min) |

| Solvent Consumption | Higher | Lower |

| Resolution | Good | Excellent |

Gas Chromatography (GC)

Gas Chromatography (GC) is a separation technique used to analyze volatile compounds in the gas phase. libretexts.org In GC, the mobile phase is an inert gas (like helium or nitrogen), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, thin tube called a column. shimadzu.com

GC is suitable for the analysis of this compound itself and its more volatile derivatives. organomation.com For less volatile derivatives, a derivatization step may be required to increase their volatility. The sample is injected into a heated port, where it vaporizes and is carried by the gas stream onto the column. shimadzu.com Separation occurs as different compounds travel through the column at different rates depending on their boiling points and interactions with the stationary phase. A detector at the end of the column, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), records the presence of each component. libretexts.org GC is a highly efficient technique for assessing the purity of volatile samples and quantifying the amounts of different components. sciensage.info

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile and rapid analytical method used for assessing the purity of compounds and monitoring the progress of chemical reactions. umich.eduamherst.edu The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate by capillary action. amherst.edu

In the context of this compound derivatives, TLC is instrumental for several purposes:

Reaction Monitoring: During the synthesis of this compound derivatives, TLC allows chemists to track the consumption of starting materials and the formation of the desired product. By spotting the reaction mixture on a TLC plate alongside the starting material, a quick visual assessment of the reaction's progress can be made. umich.edu

Purity Assessment: TLC provides a qualitative measure of the purity of a synthesized this compound derivative. A pure compound will ideally appear as a single spot on the developed TLC plate. The presence of multiple spots indicates the presence of impurities. amherst.edu

Solvent System Optimization: The choice of the mobile phase, or eluent, is critical for achieving good separation. umich.edu For indole derivatives, which can range in polarity, a variety of solvent systems may be employed. A common approach is to use a mixture of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). researchgate.net The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. amherst.edu

The visualization of spots on a TLC plate for indole derivatives, which are often colorless, is typically achieved by using TLC plates containing a fluorescent indicator that allows the spots to be seen under UV light (254 nm). researchgate.net Alternatively, staining reagents can be used to develop colored spots.

Table 1: Representative TLC Data for Indole Derivatives

| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value | Visualization |

| Indole-3-acetic acid (IAA) | Silica gel 60 F254 | Chloroform:Ethyl acetate:Formic acid (77:22:1) | ~0.45 | UV (254 nm) |

| Spinach Extract Components | Silica gel | Not specified | Multiple spots | Visible (yellow/orange/green) |

Data is illustrative and based on typical behavior of indole derivatives. amherst.eduresearchgate.net

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. utah.edu

For this compound derivatives, X-ray crystallography can reveal:

The precise geometry of the indole ring and the isopropyl substituent.

The planarity or any distortion of the bicyclic indole system.

The spatial orientation of the isopropyl group relative to the indole ring.

This detailed structural information is crucial for understanding the molecule's intrinsic properties and how it interacts with its environment.

Analysis of Hydrogen Bonding and Pi-Stacking Interactions

In the solid state, the crystal packing of this compound derivatives is governed by a variety of non-covalent interactions, including hydrogen bonding and π-stacking. rsc.orgnih.gov X-ray crystallography is the primary tool for identifying and characterizing these interactions.

Hydrogen Bonding: The indole ring contains an N-H group that can act as a hydrogen bond donor. Additionally, if other functional groups are present on the molecule, they may act as hydrogen bond acceptors (e.g., carbonyl oxygen) or donors. nih.gov The analysis of the crystal structure reveals the distances and angles of these hydrogen bonds, which are critical in dictating the supramolecular assembly of the molecules in the crystal lattice. nih.gov These interactions can lead to the formation of one-, two-, or three-dimensional networks. nih.gov

Pi-Stacking Interactions: The aromatic indole ring is capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. wikipedia.org The geometry of these interactions can vary, including parallel-displaced and T-shaped arrangements. wikipedia.org The strength of π-π stacking can be influenced by the presence of hydrogen bonds, which can affect the electron density of the aromatic rings. rsc.org In some cases, the carboxyamino-pyridinium ring of a ligand can be sandwiched by cation-pi interactions from the side chains of amino acid residues like tyrosine and tryptophan. plos.org

Table 2: Common Intermolecular Interactions in Indole Derivatives

| Interaction Type | Description | Typical Distance |

| N-H···O Hydrogen Bond | Interaction between the indole N-H and a suitable acceptor atom like oxygen. | 2.7 - 3.2 Å |

| C-H···π Interaction | Interaction between a C-H bond and the face of an aromatic ring. | 2.5 - 3.0 Å (H to ring centroid) |

| π-π Stacking | Interaction between two parallel or near-parallel aromatic rings. | 3.3 - 3.8 Å (interplanar distance) |

Distances are approximate and can vary depending on the specific molecular and crystal environment. nih.govchemrxiv.org

Conformational Analysis in the Crystalline State

The conformation of a molecule describes the spatial arrangement of its atoms, which can be interconverted by rotation about single bonds. nobelprize.org X-ray crystallography provides a snapshot of the preferred conformation of a this compound derivative in the crystalline state. ethz.ch

In some cases, a molecule may exist in multiple conformations even in the solid state, leading to crystallographic disorder. plos.org More commonly, the crystal structure reveals a single, low-energy conformation. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different possible conformers, and these theoretical results can be compared with the experimental data from X-ray crystallography to provide a more complete understanding of the molecule's conformational preferences. ethz.chmdpi.com The conformation of a molecule can significantly influence its physical and biological properties. rsc.org

Computational and Theoretical Investigations of 6 Isopropylindole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems like molecules. nih.gov This method is favored for its balance of accuracy and computational cost, making it a versatile tool for studying molecules like 6-isopropylindole. nih.govresearchgate.net DFT calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and the energies of molecular orbitals, which are fundamental to understanding chemical reactivity. acs.orgdntb.gov.ua

In the context of the iridium-catalyzed C2-allylation of indoles, DFT calculations have been employed to elucidate the reaction mechanism. chemrxiv.org These studies are critical for understanding how and why the reaction selectively occurs at the C2 position of the indole (B1671886) ring. The calculations involve optimizing the geometries of reactants, products, and, most importantly, the transition states that connect them on the potential energy surface. chemrxiv.org

The electronic structure of a molecule dictates its reactivity. DFT is used to compute properties that act as powerful predictors of where and how a chemical reaction will occur. Key descriptors derived from DFT include the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges.

The Molecular Electrostatic Potential (MEP) map is a particularly insightful tool. It visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). acs.org For an indole derivative, the MEP would highlight the nucleophilic character of the pyrrole (B145914) ring, providing a rationale for its reaction with electrophiles. Regions of negative potential, often colored red or yellow, are susceptible to electrophilic attack, while regions of positive potential (blue) indicate sites for nucleophilic attack. acs.org

Table 1: Conceptual DFT-Derived Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | The power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution or charge transfer. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of molecular polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

EHOMO and ELUMO refer to the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, respectively.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest-energy empty orbital, acts as an electron acceptor (electrophile).

The energy and localization of these orbitals are critical. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system. The energy of the HOMO indicates its ability to donate electrons, while the LUMO's energy reflects its capacity to accept them. The HOMO-LUMO gap (the energy difference between these two orbitals) is a crucial indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

In a study on the iridium-catalyzed allylation of indoles, DFT calculations were used to analyze the FMOs of the reactants and intermediates to understand the regioselectivity of the reaction. chemrxiv.org The analysis would involve examining the orbital coefficients to determine which atoms have the largest contribution to the HOMO of the indole and the LUMO of the electrophilic iridium-allyl complex, predicting the most favorable site for bond formation.

Table 2: Example FMO Data from DFT Calculations

| Molecular Species | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Reactant A | -5.28 | -1.27 | 4.01 |

| Reactant B | -5.08 | -0.88 | 4.20 |

| Intermediate C | -6.10 | -2.50 | 3.60 |

This table is illustrative. Specific values for this compound require dedicated DFT calculations which, while performed, are not detailed in the public sections of the cited literature.

Understanding a chemical reaction mechanism requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. The structure and energy of the TS determine the reaction's feasibility and rate. DFT calculations are instrumental in locating and characterizing these fleeting structures. chemrxiv.org A key validation is a frequency calculation, where a true transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

For the iridium-catalyzed C2-allylation of 3-substituted indoles, DFT calculations were performed to investigate the mechanism and explain the observed C2 regioselectivity. chemrxiv.org The computations compared the activation barriers for the direct C2-allylation pathway versus a pathway involving C3-allylation followed by a migration. The results indicated that the direct C2-allylation has a lower energy barrier, making it the favored reaction pathway. chemrxiv.org Steric hindrance at the C3 position and favorable π-π stacking interactions in the C2-allylation transition state were identified as key factors controlling the selectivity. chemrxiv.org Although this compound was used as a substrate in the experimental part of the study, the computational analysis likely utilized a simplified model (e.g., 3-methylindole) to represent the general class of substrates.

Frontier Molecular Orbital (FMO) Analysis

Molecular Modeling and Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulations are used to explore the dynamic behavior and conformational possibilities of molecules, especially larger systems or molecules in solution.

Molecular Dynamics (MD) simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This technique allows researchers to explore the conformational landscape of a molecule—the collection of different shapes it can adopt—and assess the stability of these conformations. nih.gov For a flexible molecule, MD can reveal the most populated (lowest energy) conformations in a given environment, such as in an explicit solvent. nih.gov While MD simulations are powerful, there is no specific literature found detailing MD studies focused solely on the conformational landscape of this compound.

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to the active site of a macromolecule, typically a protein. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. This method is a cornerstone of structure-based drug design. There are no specific protein-ligand docking studies prominently featuring this compound in the surveyed literature. Such a study would require a specific protein target to be identified, for which this compound is a potential inhibitor or ligand.

Protein-Ligand Docking Studies

Binding Affinity Prediction and Interaction Analysis

Binding affinity prediction is a crucial computational technique used in drug discovery to estimate the strength of the interaction between a ligand, such as an indole derivative, and a protein target. frontiersin.orgmedium.com This process is often accomplished through molecular docking simulations.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. derpharmachemica.com For indole derivatives, docking studies have been instrumental in elucidating their binding modes with various targets, including enzymes like cyclooxygenase-2 (COX-2) and protein kinases. mdpi.comnih.govajchem-a.com For instance, in a study of N-substituted indole derivatives as potential COX-2 inhibitors, molecular docking was used to predict how the compounds fit into the active site of the enzyme, with calculated interaction energies indicating binding strength. nih.gov

Interaction analysis follows the docking simulation, providing a detailed view of the non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. In studies on indole-based tubulin inhibitors, docking has revealed key hydrogen bonds and hydrophobic interactions within the colchicine-binding site of tubulin, which are critical for their anticancer activity. mdpi.comnih.gov A hypothetical interaction analysis for this compound would involve identifying which amino acid residues in a target's binding pocket interact with the indole ring, the isopropyl group at the 6-position, and the indole nitrogen.

Recent advancements in this field utilize geometric deep learning and machine learning interatomic potentials to create more accurate and generalizable models for predicting protein-ligand binding affinity. arxiv.org These methods can learn complex patterns from the 3D structures of protein-ligand complexes to predict binding strength. frontiersin.orgarxiv.org

Table 1: Example of Binding Affinity Data from Molecular Docking of Indole Derivatives

This table illustrates typical data generated from molecular docking studies on a series of indole derivatives targeting the COX-2 enzyme, as described in a study by S. M. B. Asad et al. The binding energy represents the predicted affinity of the compound for the target protein.

| Compound | Target Protein | Docking Score (kcal/mol) |

| Indole Derivative 13b | COX-2 | -9.8 |

| Indole Derivative 14b | COX-2 | -9.6 |

| Indole Derivative 11a | COX-2 | -8.9 |

| Indole Derivative 12c | COX-2 | -8.5 |

| Reference Drug (Celecoxib) | COX-2 | -10.2 |

Source: Adapted from findings on N-substituted indole derivatives. The specific compounds are proprietary to the study and are used here for illustrative purposes.

Rational Design of this compound Derivatives

Rational drug design uses the knowledge of a biological target's structure to design and synthesize new, more potent, and selective ligands. arxiv.org Computational tools are central to this process. Once a binding mode for a parent molecule like this compound is established through docking, medicinal chemists can rationally design derivatives to enhance binding affinity or improve other properties.

For example, if interaction analysis shows an unoccupied hydrophobic pocket near the 6-position of the indole ring, the isopropyl group could be replaced with larger or differently shaped alkyl groups to optimize hydrophobic packing. Similarly, if a hydrogen bond donor or acceptor on the protein is not engaged, derivatives can be designed to introduce a complementary functional group on the indole scaffold. This structure-based design approach has been successfully applied to various indole derivatives, including the development of potent tubulin polymerization inhibitors and kinase inhibitors. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. medcraveonline.com The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. nih.govopenbioinformaticsjournal.com

QSAR studies have been extensively performed on various classes of indole derivatives to predict activities such as antibacterial, anticancer, and enzyme inhibition. nih.goveurjchem.com These models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, like Multiple Linear Regression (MLR) or machine learning algorithms, to correlate these descriptors with the observed biological activity. nih.govneovarsity.orgcresset-group.com

Correlating Structural Features with Biological Response

The core of a QSAR study is the identification of molecular descriptors that significantly correlate with biological activity. openbioinformaticsjournal.com These descriptors quantify various aspects of a molecule's structure, including:

Electronic properties: (e.g., dipole moment, atomic charges) which can influence electrostatic interactions.

Steric properties: (e.g., molecular volume, surface area) which relate to how a molecule fits into a binding site.

Hydrophobic properties: (e.g., LogP) which are crucial for membrane permeability and hydrophobic interactions with a target.

Topological properties: (e.g., connectivity indices) which describe the branching and shape of a molecule. nih.gov

For example, a QSAR study on indole derivatives as antibacterial agents found that compounds with high electronic energy and dipole moment were more effective against S. aureus. nih.gov Another study on indole analogues as monoamine oxidase (MAO) inhibitors determined that both steric and electrostatic fields equally contributed to the inhibitory activity. acs.orgnih.gov For this compound derivatives, a QSAR model might reveal that the size and hydrophobicity of the substituent at the 6-position are key determinants of activity.

Table 2: Example of a QSAR Model for Indole Derivatives

This table presents a hypothetical QSAR equation derived from a study on indole derivatives. The equation links biological activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) to specific molecular descriptors.

| QSAR Model Equation |

| pIC50 = 0.85 * (LogP) - 0.12 * (Molecular Weight) + 1.54 * (Dipole Moment) + 2.1 |

Statistical Parameters of the Model

| Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.93 | Indicates that 93% of the variance in biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.82 | A measure of the model's predictive ability, determined by internal cross-validation. |

| R²ext (External Validation R²) | 0.92 | A measure of the model's predictive ability on an external set of compounds. |

Source: These values are representative of robust QSAR models found in the literature for indole derivatives. eurjchem.comresearchgate.net The specific equation is illustrative.

Predictive Modeling for Novel Analogues

Once a statistically robust and validated QSAR model is developed, its primary application is to predict the biological activity of novel, yet-to-be-synthesized analogues. medcraveonline.com Researchers can design a virtual library of this compound derivatives with various substitutions on the indole ring and use the QSAR model to estimate their activities.

This in silico screening process allows for the prioritization of compounds that are predicted to be most potent, saving significant time and resources in the drug discovery pipeline. neovarsity.org For instance, a QSAR model for histone lysine (B10760008) methyl transferase inhibitors based on benzofuran (B130515) and indole derivatives was successfully used to design new molecules with enhanced predicted biological activity. eurjchem.com Similarly, a predictive model for this compound analogues would guide synthetic efforts toward the most promising candidates for a specific biological target.

Biological Activity and Pharmacological Potential of 6 Isopropylindole Derivatives

Enzyme Inhibition Studies

6-Isopropylindole derivatives have been investigated for their ability to inhibit several key enzymes implicated in various disease processes.

Tyrosinase is a crucial enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a key strategy in the development of treatments for hyperpigmentation disorders. mdpi.comresearchgate.net Indole (B1671886) derivatives, due to their structural similarity to melanin precursors like 5,6-dihydroxyindole (B162784) (DHI), are considered promising candidates for tyrosinase inhibition. mdpi.com These derivatives can interfere with the catalytic activity of tyrosinase, thereby impeding the production of melanin. mdpi.com

The mechanisms of tyrosinase inhibition are generally categorized as competitive, noncompetitive, or uncompetitive. mdpi.com Competitive inhibitors bind to the active site of the enzyme, directly competing with the substrate. mdpi.com Kinetic studies, such as those employing Lineweaver-Burk plots, are utilized to elucidate the specific mechanism of inhibition. researchgate.netcore.ac.uk For instance, a competitive inhibitor will increase the Michaelis constant (Km) of the enzyme without affecting the maximum velocity (Vmax). Research has shown that some flavonoid derivatives, which share structural similarities with certain indole compounds, act as competitive inhibitors of tyrosinase. core.ac.uk Molecular docking studies can further reveal the interactions between the inhibitor and the active site of the tyrosinase enzyme, providing insights into the binding mode. researchgate.net

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. japsonline.com There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. nih.govbrieflands.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. mdpi.com However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can cause gastrointestinal side effects. nih.gov Therefore, there is significant interest in developing selective COX-2 inhibitors that provide anti-inflammatory benefits with a reduced risk of such adverse effects. nih.gov

Several indole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. japsonline.comnih.gov For example, a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives were designed as analogs of indomethacin. japsonline.com In vitro assays demonstrated that these compounds exhibited good anti-inflammatory activity and a higher selectivity for COX-2 over COX-1. japsonline.com One particular derivative, compound 4b , which features a chlorobenzyl and a methylsulfonyl moiety, showed potent COX-2 inhibitory activity with an IC50 value of 0.11 µM and a high selectivity index of 107.63. japsonline.com This selectivity was significantly greater than that of the reference drug, indomethacin. japsonline.com Docking studies have suggested that these indole derivatives can bind effectively within the active site of the COX-2 enzyme. nih.gov

Table 1: COX-2 Inhibition Data for Selected this compound Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| 4b | 0.11 | 107.63 | japsonline.com |

| 4d | 0.17 | Not specified | japsonline.com |

| 4f | 0.15 | Not specified | japsonline.com |

| Indomethacin | 0.49 | 0.079 | japsonline.com |

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. researchgate.netisciii.es Inhibition of these enzymes can delay glucose absorption and is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. isciii.esnih.gov While existing drugs like acarbose (B1664774) inhibit these enzymes, they can be associated with gastrointestinal side effects. nih.govmdpi.com

Research has explored indole-based sulfonamide derivatives as potential inhibitors of both α-amylase and α-glucosidase. researchgate.net A series of these derivatives demonstrated varying degrees of inhibitory activity. Notably, compounds 5 and 8 were identified as the most potent inhibitors in the series, with IC50 values of 1.10 ± 0.10 µM and 1.20 ± 0.10 µM against α-glucosidase, and 0.40 ± 0.10 µM and 0.70 ± 0.10 µM against α-amylase, respectively. researchgate.net These values were significantly lower than that of the standard drug, acarbose. researchgate.net The structure-activity relationship studies indicated that the substitution pattern on the phenyl ring plays a crucial role in the inhibitory potential of these compounds. researchgate.net

Table 2: α-Amylase and α-Glucosidase Inhibition by Indole Sulfonamide Derivatives

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Reference |

|---|---|---|---|

| 5 | 1.10 ± 0.10 | 0.40 ± 0.10 | researchgate.net |

| 8 | 1.20 ± 0.10 | 0.70 ± 0.10 | researchgate.net |

| Acarbose (Standard) | 38.45 ± 0.10 | 1.70 ± 0.10 | researchgate.net |

Metallo-β-lactamases (MBLs) are a class of enzymes produced by some bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. mdpi.cominfextx.com Unlike other β-lactamases, MBLs utilize zinc ions in their active site for catalysis and are not inhibited by common β-lactamase inhibitors like clavulanic acid. nih.govmdpi.com Therefore, the development of effective MBL inhibitors is a critical area of research to combat antibiotic resistance. infextx.com

The mechanism of MBL inhibition often involves the chelation of the zinc ions in the active site. mdpi.com Some indole derivatives have been investigated for their potential to inhibit MBLs. For instance, Metallo-β-lactamase-IN-5, an indole derivative, has shown inhibitory activity against MBLs such as NDM-1 and VIM-1. medchemexpress.com When used in combination with a β-lactam antibiotic like imipenem, this compound has demonstrated synergistic antimicrobial activity. medchemexpress.com

Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and play a critical role in cell division. nih.gov Disruption of tubulin polymerization can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for anticancer drug development. frontiersin.org

Several indole derivatives have been identified as inhibitors of tubulin polymerization. nih.govnih.gov For example, 5,6-dihydroindolo[2,1-a]isoquinoline derivatives have been shown to inhibit tubulin polymerization, with some compounds exhibiting potent activity. nih.gov The (+)-isomers of 6-propyl- and 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline displayed IC50 values of 11 ± 0.4 µM and 3.1 ± 0.4 µM, respectively, for the inhibition of tubulin polymerization. nih.gov These compounds are believed to bind to the colchicine-binding site on tubulin. nih.gov Furthermore, a series of indole-based 1,2,4-triazole (B32235) derivatives were designed, and one compound, 9p , was found to effectively inhibit tubulin polymerization with an IC50 value of 8.3 µM. rsc.org

Metallo-β-Lactamase (MBL) Inhibition

Anticancer Research

The ability of this compound derivatives to inhibit key cellular processes has led to their investigation as potential anticancer agents. ajchem-b.comnrfhh.com Their mechanisms of action often involve the inhibition of enzymes crucial for cancer cell proliferation and survival. nih.gov

Research has shown that certain indole derivatives exhibit significant cytotoxic activity against various cancer cell lines. nrfhh.comnih.govresearchgate.net For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and evaluated for their anticancer properties. mdpi.com One compound, 13k , demonstrated potent inhibitory activity against several tumor cell lines, with IC50 values ranging from 0.09 µM to 0.43 µM. mdpi.com This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 cells through the inhibition of PI3Kα. mdpi.com

Another study focused on 6-substituted aminoindazole derivatives, which are bioisosteres of indole. nih.gov Compound 36 , N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, showed potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 μM. nih.gov This compound was also found to suppress the expression of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression within the tumor microenvironment. nih.gov

The anticancer potential of indole derivatives is also linked to their ability to inhibit tubulin polymerization, as discussed in the previous section. By disrupting microtubule dynamics, these compounds can effectively halt cell division and induce apoptosis in cancer cells. nih.govnih.gov

Table 3: Anticancer Activity of Selected this compound and Related Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 13k | HCC827 | 0.09 - 0.43 | PI3Kα Inhibition | mdpi.com |

| 36 | HCT116 | 0.4 ± 0.3 | IDO1 Suppression, G2/M Arrest | nih.gov |

| (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline | Not specified | 3.1 ± 0.4 (Tubulin Polymerization) | Tubulin Polymerization Inhibition | nih.gov |

| 9p | HeLa | Not specified (nanomolar range) | Tubulin Polymerization Inhibition | rsc.org |

Modulation of Key Signaling Pathways

Derivatives of the this compound scaffold have demonstrated the ability to interact with and modulate a variety of intracellular signaling pathways implicated in cancer progression. These pathways are crucial for cell survival, proliferation, and resistance to apoptosis.

Notably, indole compounds, a class to which this compound belongs, are recognized as potent anti-cancer agents. nih.gov They have the capacity to deregulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR signaling pathway. nih.gov This pathway is a central regulator of cell growth and survival and is often hyperactivated in various cancers. imrpress.commdpi.com By inhibiting this pathway, indole derivatives can suppress uncontrolled cell proliferation and promote programmed cell death. imrpress.combiomolther.org

Furthermore, these compounds are effective modulators of the downstream transcription factor NF-κB . nih.gov NF-κB is a key player in the inflammatory response and also controls the transcription of genes involved in cell survival and proliferation. Its inhibition by indole derivatives can hinder cancer cell invasion and angiogenesis. nih.gov

In the context of inflammation-driven cancers, the COX-2 enzyme is a significant target. Some indole derivatives have shown potential to inhibit COX-2. nih.gov IL-6, an inflammatory cytokine, can induce the expression of MMP-9 (Matrix Metalloproteinase-9), an enzyme crucial for tissue remodeling and cancer metastasis, through both COX-2-dependent and -independent mechanisms. nih.gov

The survival of cancer cells is often dependent on the overexpression of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 itself and Mcl-1 . nih.gov The STAT3 signaling pathway plays a critical role in the transcription of these survival proteins. nih.gov Research has shown that activation of STAT3 can directly modulate the transcription of Bcl-2 and Mcl-1, thereby preventing apoptosis. nih.gov Indole derivatives that can interfere with the STAT3 pathway could therefore reduce the levels of these anti-apoptotic proteins and sensitize cancer cells to cell death. imrpress.com

Cell Cycle Arrest and Apoptosis Induction Mechanisms